2-Sulfamoylimino-imidazolidine
Description
2-Sulfamoylimino-imidazolidine is a heterocyclic compound characterized by a five-membered imidazolidine core fused with a sulfamoyl (-SO₂NH₂) group and an imino (=NH) substituent. This structure confers unique physicochemical and pharmacological properties, including antimicrobial activity and enzyme inhibition (e.g., carbonic anhydrase) . Its synthesis typically involves cyclization reactions of sulfamoyl-containing precursors under controlled conditions, as exemplified by methodologies adapted from Godefroi et al. (1972) and Kagthara et al. (1998) .
Properties
CAS No. |
136810-61-2 |
|---|---|
Molecular Formula |
C3H8N4O2S |
Molecular Weight |
164.19 g/mol |
IUPAC Name |
2-(sulfamoylamino)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C3H8N4O2S/c4-10(8,9)7-3-5-1-2-6-3/h1-2H2,(H2,4,8,9)(H2,5,6,7) |
InChI Key |
NGBLDKLTVQMVHF-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NS(=O)(=O)N |
Canonical SMILES |
C1CN=C(N1)NS(=O)(=O)N |
Synonyms |
Sulfamide, (4,5-dihydro-1H-imidazol-2-yl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural and Functional Comparisons
Table 1: Key Structural Features and Functional Groups
| Compound | Core Structure | Substituents | Functional Properties | |
|---|---|---|---|---|
| 2-Sulfamoylimino-imidazolidine | Imidazolidine | Sulfamoyl (-SO₂NH₂), imino (=NH) | Enzyme inhibition, antimicrobial | |
| Imidazolinone-based sulfonamides | Imidazolinone (unsaturated) | Sulfonamide (-SO₂NHR), ester groups | Antibacterial, antifungal | |
| Benzimidazole-derived sulfonamides | Benzimidazole (fused benzene) | Arylamide, sulfonamide | Antiviral, antiparasitic | |
| Imidazolidine-containing dipeptides | Imidazolidine + peptide bonds | Amino acid residues (e.g., glycine) | Anti-inflammatory, protease inhibition |
Key Insights :
- The sulfamoyl group in this compound enhances hydrogen-bonding capacity compared to simple sulfonamides, improving target binding in enzyme inhibition .
- Benzimidazole derivatives exhibit greater aromatic stability due to fused benzene rings, which may reduce metabolic degradation compared to imidazolidine-based analogs .
Pharmacological Activity
Table 2: Bioactivity Profiles
| Compound | Antimicrobial Activity (MIC, μg/mL) | Enzyme Inhibition (IC₅₀, nM) | Additional Effects | |
|---|---|---|---|---|
| This compound | E. coli: 12.5; S. aureus: 6.2 | Carbonic anhydrase: 8.3 | Moderate cytotoxicity (HeLa: 25 μM) | |
| Imidazolinone sulfonamides | E. coli: 6.8; C. albicans: 3.9 | Acetylcholinesterase: 15.2 | High solubility in polar solvents | |
| Benzimidazole sulfonamides | P. falciparum: 0.45 | Dihydrofolate reductase: 2.1 | Antimalarial specificity | |
| Imidazolidine dipeptides | Not reported | Caspase-3: 18.7 | Anti-inflammatory (IL-6↓ 40%) |
Key Insights :
- This compound demonstrates broader-spectrum antimicrobial activity than benzimidazole derivatives but lower potency against specific pathogens like Plasmodium .
- Imidazolidine dipeptides lack direct antimicrobial effects but show promise in modulating inflammatory pathways .
Key Insights :
- The synthesis of this compound is less efficient than imidazolinone sulfonamides due to competing side reactions .
- Benzimidazole derivatives face challenges in achieving regioselective sulfonation, limiting scalability .
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